{2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13462875
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N2O3 |
|---|---|
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 2-[2-[[acetyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-8(13)11(2)6-9-4-3-5-12(9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | KMVHIWXSTRHAKC-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)CC1CCCN1CC(=O)O |
| Canonical SMILES | CC(=O)N(C)CC1CCCN1CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 2-position with a [(acetyl-methyl-amino)-methyl] group and at the 1-position with an acetic acid moiety. The IUPAC name, 2-[2-[[acetyl(methyl)amino]methyl]pyrrolidin-1-yl]acetic acid, reflects this arrangement. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.26 g/mol |
| SMILES | CC(=O)N(C)CC1CCCN1CC(=O)O |
| InChIKey | KMVHIWXSTRHAKC-UHFFFAOYSA-N |
The presence of both amine and carboxylic acid groups enables diverse reactivity, including salt formation, esterification, and participation in peptide coupling reactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting from pyrrolidine precursors. A generalized approach includes:
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Alkylation: Introduction of the [(acetyl-methyl-amino)-methyl] group via nucleophilic substitution.
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Carboxylic Acid Formation: Oxidation or hydrolysis of ester intermediates to yield the acetic acid moiety.
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Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound.
Industrial-scale production may employ continuous flow reactors to enhance yield and reduce byproducts.
Challenges in Synthesis
Key challenges include:
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Steric Hindrance: Bulky substituents on the pyrrolidine ring complicate alkylation steps .
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Oxidation Sensitivity: The acetic acid group requires careful handling to avoid decarboxylation.
Biological Activity and Applications
Comparative Analysis with Analogues
| Compound Name | Molecular Formula | Key Structural Differences | Potential Applications |
|---|---|---|---|
| {3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Isopropyl substitution | Enhanced lipophilicity for CNS targeting | |
| {(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Cyclopropyl group | Improved metabolic stability |
This table underscores how minor structural changes influence bioactivity and pharmacokinetics.
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Cancer Research: Pyrrolidine derivatives often exhibit kinase inhibition, warranting studies on antiproliferative effects.
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Antimicrobial Activity: Structural similarity to quinolones suggests potential against resistant pathogens.
Synthetic Improvements
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